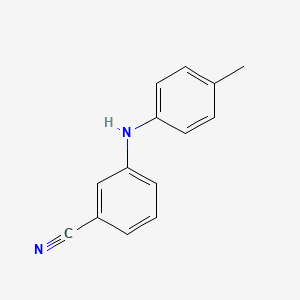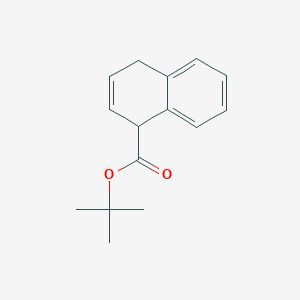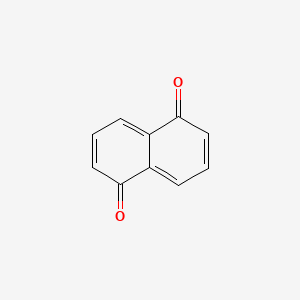
1,5-Naphthalenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Naphthalenedione, also known as 1,5-naphthoquinone, is an organic compound with the molecular formula C10H6O2. It is a derivative of naphthalene, consisting of two carbonyl groups at the 1 and 5 positions of the naphthalene ring. This compound is known for its distinctive yellow color and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Naphthalenedione can be synthesized through several methods. One common method involves the oxidation of 1,5-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic oxidation of naphthalene. This process involves the use of metal catalysts, such as vanadium pentoxide, in the presence of oxygen. The reaction is carried out at elevated temperatures to achieve high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Naphthalenedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form 1,5-dihydroxynaphthalene.
Substitution: It can undergo substitution reactions with nucleophiles, such as amines and thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a suitable solvent like ethanol or methanol.
Major Products Formed
Oxidation: Higher quinone derivatives.
Reduction: 1,5-dihydroxynaphthalene.
Substitution: Various substituted naphthoquinone derivatives.
Applications De Recherche Scientifique
1,5-Naphthalenedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5-naphthalenedione involves its ability to undergo redox reactions. It can act as an oxidizing agent, accepting electrons from other molecules. This property makes it useful in various biochemical and industrial processes. The compound can interact with cellular components, leading to the generation of reactive oxygen species, which can induce oxidative stress and cell death.
Comparaison Avec Des Composés Similaires
1,5-Naphthalenedione can be compared with other naphthoquinone derivatives, such as 1,4-naphthoquinone and 2-methyl-1,4-naphthoquinone (menadione). While all these compounds share a similar quinone structure, they differ in their substitution patterns and biological activities. For example, menadione is known for its role as a vitamin K precursor, whereas this compound is primarily studied for its antimicrobial and anticancer properties.
List of Similar Compounds
- 1,4-Naphthoquinone
- 2-Methyl-1,4-naphthoquinone (Menadione)
- 2-Bromo-1,4-naphthoquinone
These compounds highlight the diversity of naphthoquinone derivatives and their unique applications in various fields.
Propriétés
Numéro CAS |
51583-62-1 |
|---|---|
Formule moléculaire |
C10H6O2 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
naphthalene-1,5-dione |
InChI |
InChI=1S/C10H6O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H |
Clé InChI |
UKYHUQYCBBUNIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C2=CC=CC(=O)C2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


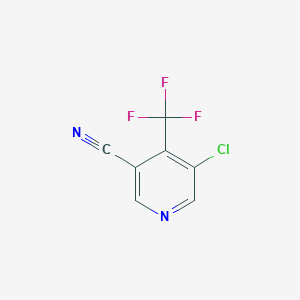
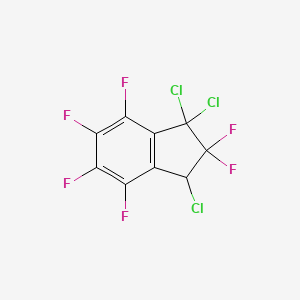
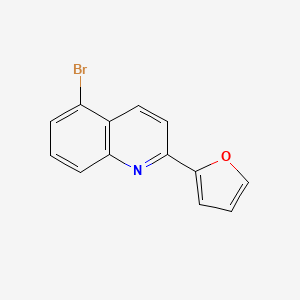
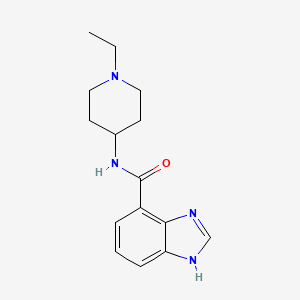
![5-(Phenylsulfonyl)benzo[b]thiophene](/img/structure/B14128849.png)
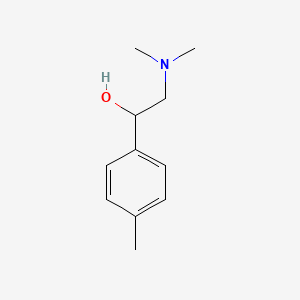

![[4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B14128872.png)
![6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14128880.png)
